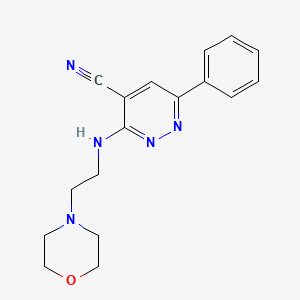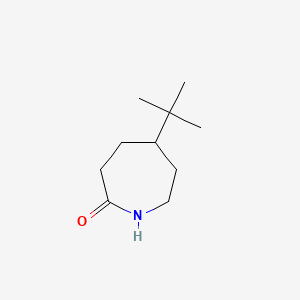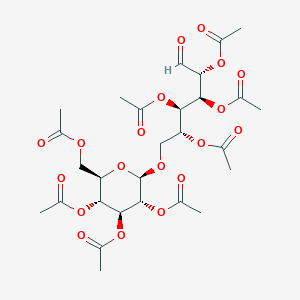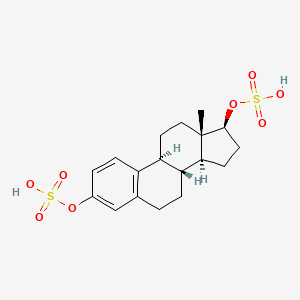
Bazinaprine
Vue d'ensemble
Description
Bazinaprine : est un candidat médicament expérimental connu pour son rôle d'inhibiteur de la monoamine oxydase. Il est principalement étudié pour son utilisation potentielle dans le traitement de la dépression. This compound inhibe sélectivement la monoamine oxydase de type A, tout en inhibant faiblement la monoamine oxydase de type B .
Mécanisme D'action
Target of Action
Bazinaprine, also known as SR-95,191, is an experimental drug candidate that primarily targets Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that plays a crucial role in the breakdown of monoamines, particularly neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, this compound can increase the levels of these neurotransmitters, which is believed to be beneficial for the treatment of depression .
Mode of Action
This compound acts as a Monoamine Oxidase Inhibitor (MAOI) . It strongly inhibits MAO-A but only weakly inhibits Monoamine Oxidase B (MAO-B) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoamine neurotransmitter pathway . By inhibiting MAO-A, this compound prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain . This can enhance neurotransmission and potentially alleviate symptoms of depression .
Pharmacokinetics
As an orally active inhibitor of mao-a , it can be inferred that this compound is likely to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted. These properties, along with factors such as dosage and frequency of administration, would impact the bioavailability of the drug.
Result of Action
The primary molecular effect of this compound is the inhibition of MAO-A, leading to increased levels of monoamine neurotransmitters . On a cellular level, this can enhance neurotransmission, potentially leading to improved mood and reduced symptoms of depression .
Analyse Biochimique
Biochemical Properties
Bazinaprine plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase type A (MAO-A). This enzyme is responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression . The interaction between this compound and MAO-A is selective and reversible in vivo, but not in vitro . This selectivity is crucial as it minimizes the interaction with other neurotransmitter or drug receptor sites, reducing potential side effects .
Cellular Effects
This compound influences various cellular processes, particularly in neurons. By inhibiting MAO-A, this compound increases the availability of serotonin, norepinephrine, and dopamine, which are critical for mood regulation . This elevation in neurotransmitter levels can enhance cell signaling pathways, leading to improved synaptic transmission and neuronal communication. Additionally, this compound may affect gene expression related to neurotransmitter synthesis and degradation, further contributing to its antidepressant effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of MAO-A, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of monoamines, resulting in increased levels of serotonin, norepinephrine, and dopamine in the brain . The reversible nature of this inhibition in vivo allows for a controlled increase in neurotransmitter levels without causing excessive accumulation . This compound’s selectivity for MAO-A over MAO-B is attributed to its specific binding interactions, which are not fully replicated in vitro .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The drug’s stability and degradation are critical factors influencing its long-term efficacy . Studies have shown that this compound’s inhibitory effects on MAO-A are reversible in vivo, allowing for a dynamic regulation of neurotransmitter levels . The drug’s effects are not reversible in vitro, indicating potential differences in its behavior under different experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits MAO-A, leading to increased levels of serotonin, norepinephrine, and dopamine . At higher doses, the drug may exhibit toxic or adverse effects, including potential neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antidepressant effects without causing significant side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the breakdown and synthesis of monoamines . By inhibiting MAO-A, this compound affects the metabolic flux of serotonin, norepinephrine, and dopamine, leading to their increased availability in the brain . The drug’s interaction with MAO-A is a key aspect of its metabolic pathway, as it directly influences the levels of these neurotransmitters .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . The drug’s physicochemical properties, such as its molecular size and lipophilicity, influence its ability to cross cell membranes and reach its target sites . This compound’s distribution is generally uneven, with higher concentrations observed in richly vascularized areas . The drug’s interaction with transport proteins and binding proteins also plays a role in its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where MAO-A is predominantly found . This localization is crucial for the drug’s activity, as it allows this compound to effectively inhibit MAO-A and increase the levels of monoamines . The drug’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its efficacy .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Bazinaprine peut être synthétisé selon diverses méthodes. Une voie de synthèse courante implique la réaction de la 3-chloro-4-cyano-6-phénylpyridazine avec la (4-morpholino)éthylamine en présence de n-butanol en reflux .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard, y compris l'utilisation de solvants, de réactifs et de conditions de réaction appropriés pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions : Bazinaprine subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.
Réduction : Les réactions de réduction impliquant this compound sont moins courantes mais peuvent se produire dans certaines conditions.
Substitution : Les réactions de substitution sont plus fréquentes, en particulier celles impliquant les groupes amino et cyano du composé.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, selon le produit souhaité.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec des groupes fonctionnels modifiés.
Applications de recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la monoamine oxydase.
Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.
Industrie : Bien que this compound ne soit pas largement utilisé dans les applications industrielles, sa synthèse et ses propriétés présentent un intérêt pour la recherche et le développement pharmaceutiques.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la monoamine oxydase de type A. Cette enzyme est responsable de la dégradation des monoamines telles que la sérotonine, la norépinéphrine et la dopamine. En inhibant cette enzyme, this compound augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui peut contribuer à atténuer les symptômes de la dépression .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying monoamine oxidase inhibition.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Industry: While not widely used in industrial applications, Bazinaprine’s synthesis and properties are of interest for pharmaceutical research and development.
Comparaison Avec Des Composés Similaires
Composés similaires :
Minaprine : Un autre inhibiteur de la monoamine oxydase avec des propriétés similaires.
Phénelzine : Un inhibiteur non sélectif de la monoamine oxydase utilisé dans le traitement de la dépression.
Tranylcypromine : Un autre inhibiteur non sélectif de la monoamine oxydase avec des propriétés antidépressives.
Unicité de Bazinaprine : this compound est unique en raison de son inhibition sélective de la monoamine oxydase de type A, ce qui réduit le risque d'effets secondaires associés aux inhibiteurs non sélectifs. De plus, son inhibition réversible in vivo en fait un candidat prometteur pour des recherches et un développement supplémentaires .
Propriétés
IUPAC Name |
3-(2-morpholin-4-ylethylamino)-6-phenylpyridazine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c18-13-15-12-16(14-4-2-1-3-5-14)20-21-17(15)19-6-7-22-8-10-23-11-9-22/h1-5,12H,6-11H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNDIPHOJLIHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NN=C(C=C2C#N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240219 | |
| Record name | Bazinaprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94011-82-2 | |
| Record name | Bazinaprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94011-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bazinaprine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094011822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bazinaprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAZINAPRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU8Y4C529J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)







![N-(1-adamantylmethyl)-2-[[2-(1-adamantylmethylamino)-2-imino-ethyl]disulfanyl]acetamidine](/img/structure/B1218419.png)

